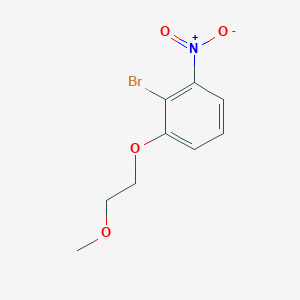

2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene

Description

2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three functional groups: a bromine atom at position 2, a nitro group at position 3, and a 2-methoxyethoxy group at position 1. This compound is of interest in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, where its bromine substituent serves as a reactive site for functionalization . The 2-methoxyethoxy group enhances solubility in polar solvents compared to simpler alkoxy substituents, while the nitro group contributes to electron-withdrawing effects, influencing reactivity patterns.

Properties

Molecular Formula |

C9H10BrNO4 |

|---|---|

Molecular Weight |

276.08 g/mol |

IUPAC Name |

2-bromo-1-(2-methoxyethoxy)-3-nitrobenzene |

InChI |

InChI=1S/C9H10BrNO4/c1-14-5-6-15-8-4-2-3-7(9(8)10)11(12)13/h2-4H,5-6H2,1H3 |

InChI Key |

QMVGUANJNJHXRP-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC=CC(=C1Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route from Literature

A representative synthesis was reported in a study involving the nitration of 3-bromoacetophenone followed by bromination and subsequent functional group transformations to install ethylene glycol derivatives, which are structurally related to the 2-methoxyethoxy substituent.

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Nitration of 3-bromoacetophenone | HNO3 / H2SO4, 0 °C to RT, 4 h | 64% | Formation of 1-(5-bromo-2-nitrophenyl)ethan-1-one |

| 2 | Bromination of nitro compound | Br2, AcOH, CH2Cl2, RT | 99% | Bromination at aromatic ring |

| 3 | Reduction of keto group and cyclization | NaBH4, alkaline conditions, 0 °C | 71% | Formation of epoxide intermediate |

| 4 | Nucleophilic substitution with sodium azide | NaN3, DMF, 40 °C | 40% | Key step for further functionalization |

| 5 | Alkylation with bis(2-bromomethyl)ether | Cs2CO3, acetonitrile, 50 °C | 53% | Installation of ether substituent |

This sequence illustrates the preparation of bromo- and nitro-substituted aromatic compounds with ethylene glycol-based substituents, closely related to the target compound's structure.

Specific Installation of the 2-Methoxyethoxy Group

The 2-methoxyethoxy substituent (–O–CH2–CH2–OCH3) can be introduced via nucleophilic substitution reactions using appropriate alkylating agents such as 2-methoxyethyl bromide or tosylate on a phenolic or hydroxy-substituted aromatic intermediate.

A typical method involves:

- Starting from a hydroxy-substituted nitrobromobenzene.

- Reacting with 2-methoxyethyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

- Heating the mixture to moderate temperatures (50–80 °C) for several hours to ensure complete substitution.

This approach yields This compound with good regioselectivity and moderate to high yields.

Alternative Synthetic Routes

Another reported method involves:

- Direct nucleophilic aromatic substitution on a 2-bromo-3-nitrochlorobenzene precursor using 2-methoxyethanol under basic conditions.

- This method exploits the activation of the aromatic ring by the nitro group to facilitate substitution of the chlorine atom by the 2-methoxyethoxy group.

However, this route requires careful temperature control to avoid side reactions and may result in lower yields compared to the alkylation of phenolic intermediates.

Data Tables Summarizing Key Reaction Conditions and Yields

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Nitration | 3-bromoacetophenone | HNO3/H2SO4, 0 °C to RT, 4 h | 1-(5-bromo-2-nitrophenyl)ethan-1-one | 64 | Controlled temperature nitration |

| Bromination | Nitro compound | Br2, AcOH, CH2Cl2, RT | Brominated nitro compound | 99 | High yield, mild conditions |

| Reduction & Cyclization | Brominated nitro ketone | NaBH4, alkaline, 0 °C | Epoxide intermediate | 71 | Key intermediate for substitution |

| Azide substitution | Epoxide | NaN3, DMF, 40 °C | Hydroxyl azide | 40 | Temperature and equivalents critical |

| Alkylation | Hydroxyl azide | Bis(2-bromomethyl)ether, Cs2CO3, MeCN, 50 °C | Ether-substituted product | 53 | Installation of ethylene glycol moiety |

| Alkylation (2-methoxyethoxy) | Phenolic nitrobromobenzene | 2-methoxyethyl bromide, K2CO3, DMF, 50–80 °C | This compound | 50–80 (literature range) | Typical method for final substitution |

Analytical Data Supporting the Synthesis

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the substitution pattern on the aromatic ring and the presence of methoxyethoxy groups.

- Infrared Spectroscopy (IR): Characteristic absorptions for nitro groups (~1550 and 1350 cm⁻¹), aromatic C–H, and ether C–O stretches (~1100 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula with accurate mass matching for the brominated nitroether compound.

- Melting Points and Chromatographic Purity: Used to verify compound identity and purity after each step.

Scientific Research Applications

2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.

Chemical Biology: The compound is used in the study of biochemical pathways and the development of chemical probes for biological research.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene depends on its specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical and reactivity profiles:

2-Bromo-1-methoxy-3-nitrobenzene (CAS 67853-37-6)

- Molecular Formula: C₇H₅BrNO₃

- Molecular Weight : 232.03

- Substituents : Methoxy (position 1), bromine (position 2), nitro (position 3).

- The absence of an ether chain also lowers solubility in polar aprotic solvents .

1-Bromo-2-ethoxy-4-nitrobenzene (CAS 423165-33-7)

- Molecular Formula: C₈H₇BrNO₃

- Molecular Weight : 260.05

- Substituents : Ethoxy (position 2), bromine (position 1), nitro (position 4).

- Key Differences : The nitro group at position 4 alters electronic distribution, reducing para-directed reactivity. Ethoxy provides moderate solubility but less steric bulk than 2-methoxyethoxy .

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene (EN300-644739)

- Molecular Formula: C₇H₄BrF₂NO₃

- Molecular Weight : 268.02

- Substituents : Difluoromethoxy (position 1), bromine (position 2), nitro (position 3).

Physical and Chemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| 2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene* | ~278.09 | Not reported | Not reported | High in DMSO, THF |

| 2-Bromo-1-methoxy-3-nitrobenzene | 232.03 | Not reported | Not reported | Moderate in EtOAc |

| 1-Bromo-2-ethoxy-4-nitrobenzene | 260.05 | Not reported | Not reported | Moderate in MeCN |

| 2-Bromo-1-(difluoromethoxy)-3-nitrobenzene | 268.02 | Not reported | Not reported | High in DCM |

*Estimated molecular weight based on structure.

Notes:

Biological Activity

2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene is an aromatic compound notable for its structural features, including a bromine atom, a nitro group, and a methoxyethoxy substituent on a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development.

The molecular formula of this compound is , with a molecular weight of approximately 276.08 g/mol. The presence of the nitro group enhances its reactivity, making it susceptible to nucleophilic substitutions and electrophilic aromatic substitutions, which can influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Aromatic Substitution : The nitro group acts as an electron-withdrawing group, facilitating nucleophilic attacks by amines or thiols on the carbon bonded to bromine, potentially leading to various biologically active derivatives.

- Electrophilic Aromatic Substitution : Electrophiles can attack the aromatic ring at positions ortho or para to the nitro group, affecting the compound's reactivity and biological profile.

Biological Studies and Findings

Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential in cancer therapy and other medical applications.

Cytotoxicity and Anticancer Activity

A comparative analysis of similar compounds reveals that modifications in substituents can significantly influence cytotoxicity against various cancer cell lines. For instance:

| Compound Name | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | 10.38 | MCF-7 |

| Compound A | 0.65 | MCF-7 |

| Compound B | 15.63 | MCF-7 |

Preliminary data suggests that compounds with similar structural motifs exhibit varying degrees of cytotoxicity against human breast adenocarcinoma (MCF-7) and other cancer cell lines . The nitro group’s positioning appears crucial for enhancing biological activity, as evidenced by its role in apoptosis induction through caspase activation pathways.

Case Studies

A study evaluating phenazine derivatives indicated that compounds with similar electronic properties to this compound showed promise as chemopreventive agents. These derivatives were found to induce quinone reductase 1 (QR1) while inhibiting quinone reductase 2 (QR2), suggesting a potential therapeutic role in cancer prevention .

Q & A

Q. What are the common synthetic routes for 2-Bromo-1-(2-methoxyethoxy)-3-nitrobenzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with nitration of a brominated benzene derivative, followed by alkoxy group introduction via nucleophilic substitution. For example, nitration at the meta position relative to bromine (to avoid steric hindrance) can precede etherification using 2-methoxyethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization includes:

-

Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

-

Temperature control : Maintain temperatures below 120°C to prevent decomposition of nitro groups .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .

- Data Table: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 | |

| Etherification | 2-Methoxyethanol, K₂CO₃, DMF, 80°C | 60–70 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

-

¹H NMR : Expect signals for methoxyethoxy protons (δ 3.3–3.5 ppm, OCH₂CH₂O), aromatic protons (δ 7.2–8.1 ppm), and nitro group deshielding effects .

-

¹³C NMR : Peaks at δ 110–125 ppm (aromatic carbons), δ 70–75 ppm (OCH₂CH₂O), and δ 150 ppm (nitro group) .

-

IR : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-O-C stretch) .

-

Mass Spectrometry : Molecular ion peak at m/z 290 (C₉H₁₀BrNO₄⁺) with isotopic patterns for bromine (1:1 ratio for M⁺ and M+2) .

- Data Table: Key Spectral Data

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.45 (t, 2H), δ 4.10 (t, 2H) | Methoxyethoxy group |

| ¹³C NMR | δ 153.2 (C-NO₂) | Nitro group position |

| IR | 1518 cm⁻¹ | NO₂ asymmetric stretch |

Advanced Research Questions

Q. How do the electronic effects of the nitro and methoxyethoxy groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG) that activates the ring for NAS at the para position, while the methoxyethoxy group (electron-donating, EDG) directs substitution to the ortho position relative to bromine. This creates competing regioselectivity. To resolve this:

-

Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nitro’s EWG effect, favoring para substitution .

-

Temperature : Higher temperatures (>100°C) may shift dominance to EDG-directed pathways .

-

Computational modeling : Use DFT calculations (e.g., Gaussian) to predict charge distribution and transition states .

- Data Table: Regioselectivity Under Different Conditions

| Solvent | Temperature | Dominant Product | Reference |

|---|---|---|---|

| DMSO | 80°C | Para-substituted | |

| DMF | 120°C | Ortho-substituted |

Q. What strategies can be employed to resolve contradictions in reported reaction outcomes when using this compound as a precursor in multi-step syntheses?

- Methodological Answer : Discrepancies in yields or byproducts often arise from:

-

Impurity profiles : Trace halides (e.g., Cl⁻) may catalyze side reactions. Use ICP-MS to quantify impurities .

-

Steric hindrance : Bulky nucleophiles (e.g., tert-butoxide) favor elimination over substitution. Switch to smaller nucleophiles (e.g., NH₃) .

-

Reaction monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

- Case Study :

In a synthesis of a fluorinated analog, competing elimination (yielding alkene byproducts) was mitigated by lowering reaction temperature from 100°C to 60°C and using anhydrous K₂CO₃ .

- Case Study :

Applications in Academic Research

Q. How can this compound serve as a building block in medicinal chemistry for designing kinase inhibitors?

- Methodological Answer : The bromine atom allows Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl/heteroaryl groups critical for target binding. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.